Paxiphylline D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Paxiphylline D and related compounds involves a series of genes (e.g., paxB, C, G, M, P, Q, and D) within the paxilline biosynthetic gene cluster. PaxD, for instance, has been characterized for its role in prenylation, a key step in the synthesis of paxilline derivatives. This enzyme catalyzes the di-prenylation of paxilline, leading to products such as di-prenyl paxilline and mono-prenyl paxilline, underscoring the complex enzymatic pathways involved in the biosynthesis of indole-diterpenes (Liu et al., 2013).

Molecular Structure Analysis

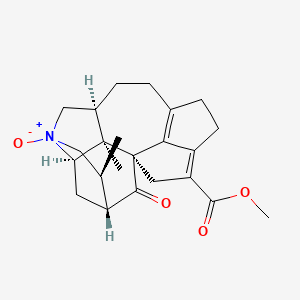

The molecular structure of Paxiphylline D, like that of paxilline, includes a core indole-diterpene skeleton. The structure is further modified through enzymatic reactions such as prenylation. The characterization of enzymes like PaxD has provided insights into the structural modifications that lead to the diversity of indole-diterpenes produced by fungi. These studies underscore the intricate molecular architecture of Paxiphylline D and its derivatives.

Chemical Reactions and Properties

The chemical properties of Paxiphylline D derivatives are influenced by enzymatic reactions within the paxilline biosynthetic pathway. The action of enzymes such as PaxD, which introduces prenyl groups into the paxilline molecule, significantly alters the chemical behavior and biological activity of these compounds. The enzymatic pathways involved in the biosynthesis of Paxiphylline D highlight the complex interplay between various biochemical reactions that define the chemical properties of these fungal metabolites.

Physical Properties Analysis

While specific studies on the physical properties of Paxiphylline D are not detailed in the provided research, the physical characteristics of indole-diterpenes like paxilline generally include solid states at room temperature and varying degrees of solubility in organic solvents. These properties are essential for understanding the behavior of these compounds in biological and environmental contexts.

Chemical Properties Analysis

The chemical properties of Paxiphylline D, inferred from research on related compounds such as paxilline, involve interactions with biological systems, particularly through the inhibition of mammalian ion channels. The modification of paxilline to produce derivatives like Paxiphylline D can alter its biological activity, emphasizing the importance of chemical structure in determining the function of these compounds within biological systems (McMillan et al., 2003).

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Anticancer Potential : Polyphyllin D is identified as a potent cytotoxic saponin found in Paris polyphylla. It exhibits cytotoxic effects on human nonsmall cell lung cancer cells (NCI‐H460) by inducing endoplasmic reticulum stress and activating the mitochondrial apoptotic pathway. This suggests its potential as a drug lead for anticancer therapeutics (Siu et al., 2008).

Effects on Human Erythrocytes : A study on the effects of Polyphyllin D on human erythrocytes (red blood cells) found that it induces apoptosis through a mechanism involving calcium ion rise and membrane permeabilization. This unexpected toxicity in human RBCs underlines the importance of further research on its safety profile (Gao et al., 2012).

Impact on Cellular Signaling : Research on paxillin, a protein implicated in cell adhesion and migration, reveals its importance in signal transduction. Paxillin LD motifs bind to a complex of proteins including PAK and PIX, which are involved in cytoskeletal remodeling. Understanding these interactions can shed light on how PD might affect cellular processes (Turner et al., 1999).

Role in Gene Expression and Cytoskeletal Dynamics : Paxillin is central in coordinating the action of small GTPases that regulate the actin cytoskeleton, impacting cell adhesion and migration. Studies in this area may help understand the broader implications of PD on cellular dynamics (Deakin & Turner, 2008).

Fungal Prenyltransferases and Biosynthesis : Research into fungal prenyltransferases like PaxD, involved in indole-diterpene biosynthesis (related to compounds like Paxilline), offers insights into the biochemical pathways that might be affected or utilized by compounds like PD (Liu et al., 2013).

Wirkmechanismus

Target of Action

Paxiphylline D is an alkaloid isolated from the herbs of Daphniphyllum paxianum Daphniphyllum alkaloids, a group to which paxiphylline d belongs, are known for their significant structural complexity and biological activities .

Pharmacokinetics

Pharmacokinetic studies would provide insights into how Paxiphylline D is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGESJSJJGMUDSQ-SUEJIMSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CC4)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paxiphylline D | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.